Cas no 1707569-11-6 (2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one)

2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one
- 4(3H)-Pyrimidinone, 2-chloro-3-(1-methylethyl)-6-phenyl-
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- Inchi: 1S/C13H13ClN2O/c1-9(2)16-12(17)8-11(15-13(16)14)10-6-4-3-5-7-10/h3-9H,1-2H3
- InChI Key: DDNHEIWIMPDCEX-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C2=CC=CC=C2)=CC(=O)N1C(C)C
2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509130-1g |
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one |
1707569-11-6 | 97% | 1g |
$564 | 2023-02-02 |
2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one
Introduction to 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one (CAS No. 1707569-11-6)
2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one, with the CAS number 1707569-11-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one make it a promising candidate for various drug discovery programs, particularly in the areas of oncology and neurodegenerative diseases.
The chemical structure of 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an isopropyl group at the 3-position, and a phenyl group at the 6-position. These substituents contribute to the compound's stability, solubility, and biological activity. The presence of the chlorine atom and the phenyl group enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and interact with target proteins.
Recent studies have shown that 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one exhibits potent anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. Additionally, this compound has been found to induce apoptosis and cell cycle arrest, further contributing to its anti-cancer effects.
Beyond its anti-cancer properties, 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one has also shown promise in the treatment of neurodegenerative diseases. Preclinical studies have indicated that it can protect neurons from oxidative stress and inhibit neuroinflammation, two key factors involved in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it particularly suitable for central nervous system (CNS) applications.
The pharmacokinetic profile of 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one has been extensively studied to optimize its therapeutic potential. It exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Metabolism studies have revealed that the compound is primarily metabolized by cytochrome P450 enzymes, with no significant accumulation or toxicity observed in preclinical models.
In terms of safety and toxicity, preliminary data suggest that 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one is well-tolerated at therapeutic doses. Animal studies have not reported any major adverse effects, although further clinical trials are necessary to fully assess its safety profile in humans. The compound's low toxicity and high therapeutic index make it an attractive candidate for further development.
The synthesis of 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one has been optimized to ensure high yields and purity. Various synthetic routes have been explored, including multistep processes involving condensation reactions and functional group manipulations. These methods have been refined to minimize by-products and improve overall efficiency, making large-scale production feasible for commercial applications.
In conclusion, 2-Chloro-3-isopropyl-6-phenyl-3H-pyrimidin-4-one (CAS No. 1707569-11-6) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential therapeutic applications, paving the way for new treatments in oncology and neurodegenerative diseases.
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